2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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Overview
Description
2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C15H9BrO3 and a molecular weight of 317.13 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a benzofuranone core. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3-bromobenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the bromophenyl group would yield a phenyl group .
Scientific Research Applications
2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the bromophenyl group and benzofuranone core. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C15H9BrO3 |
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Molecular Weight |
317.13 g/mol |
IUPAC Name |
(2E)-2-[(3-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-2-9(6-10)7-14-15(18)12-5-4-11(17)8-13(12)19-14/h1-8,17H/b14-7+ |
InChI Key |
ICCRISAAVHEYBU-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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